molecular formula C24H21NO B2705805 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone CAS No. 337921-70-7

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone

Cat. No.: B2705805
CAS No.: 337921-70-7
M. Wt: 339.438
InChI Key: NNOVCZSXXYEXKA-JWGURIENSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a dimethylamino group, a phenyl group, and an indanone core, making it a subject of interest in both academic and industrial research.

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as nucleophilic substitution or free radical formation

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involving oxidation and reduction reactions . The specific pathways affected by “2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone” and their downstream effects would need to be determined through further studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-phenyl-1-indanone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Diphenylamino)phenyl]methylene}-3-phenyl-1-indanone
  • 2-{[4-(Methoxyphenyl)phenyl]methylene}-3-phenyl-1-indanone
  • 2-{[4-(Dimethylamino)phenyl]methylene}-3-(4-methoxyphenyl)-1-indanone

Uniqueness

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the indanone core provides structural rigidity and stability. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-25(2)19-14-12-17(13-15-19)16-22-23(18-8-4-3-5-9-18)20-10-6-7-11-21(20)24(22)26/h3-16,23H,1-2H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOVCZSXXYEXKA-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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